molecular formula C26H19N3O3S2 B11619541 2-oxo-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11619541
M. Wt: 485.6 g/mol
InChI Key: ZMLLEEDSDLPTFB-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of chromene, benzothieno, and pyrimidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target’s function . The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide apart is its combination of structural motifs, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C26H19N3O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-oxo-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C26H19N3O3S2/c30-23(17-13-15-7-1-4-10-19(15)32-26(17)31)29-18-9-3-6-12-21(18)34-25-22-16-8-2-5-11-20(16)33-24(22)27-14-28-25/h1,3-4,6-7,9-10,12-14H,2,5,8,11H2,(H,29,30)

InChI Key

ZMLLEEDSDLPTFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6OC5=O

Origin of Product

United States

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